molecular formula C17H14N4O B5882762 4,6-diphenyl-2-pyrimidinecarbohydrazide

4,6-diphenyl-2-pyrimidinecarbohydrazide

Cat. No. B5882762
M. Wt: 290.32 g/mol
InChI Key: WQLVMRVQMYSEQZ-UHFFFAOYSA-N
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Description

4,6-diphenyl-2-pyrimidinecarbohydrazide, also known as DPH, is a chemical compound that has been widely studied for its potential therapeutic properties. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 4,6-diphenyl-2-pyrimidinecarbohydrazide is not yet fully understood, but it is believed to involve the inhibition of several different cellular pathways. One possible mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 4,6-diphenyl-2-pyrimidinecarbohydrazide has also been found to inhibit the expression of several different oncogenes, including c-Myc and Bcl-2.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 4,6-diphenyl-2-pyrimidinecarbohydrazide has been found to exhibit several other biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as antioxidant activity. 4,6-diphenyl-2-pyrimidinecarbohydrazide has also been found to inhibit the activity of several different enzymes, including acetylcholinesterase and butyrylcholinesterase.

Advantages and Limitations for Lab Experiments

4,6-diphenyl-2-pyrimidinecarbohydrazide has several advantages for use in lab experiments, including its low toxicity and high solubility in water. However, it also has some limitations, including its relatively low stability and potential for degradation under certain conditions.

Future Directions

There are several potential future directions for research on 4,6-diphenyl-2-pyrimidinecarbohydrazide. One area of interest is the development of new synthetic methods for producing 4,6-diphenyl-2-pyrimidinecarbohydrazide, which could improve yields and reduce costs. Additionally, further research is needed to fully understand the mechanism of action of 4,6-diphenyl-2-pyrimidinecarbohydrazide and its potential therapeutic applications. Finally, 4,6-diphenyl-2-pyrimidinecarbohydrazide could be investigated for its potential use in combination with other anti-cancer drugs, which could enhance its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 4,6-diphenyl-2-pyrimidinecarbohydrazide can be achieved through several methods, including the reaction of 2-aminopyrimidine with phenylhydrazine, or the condensation of 2,4-diaminopyrimidine with benzophenone hydrazone. These methods have been well-established in the literature and have been used to produce 4,6-diphenyl-2-pyrimidinecarbohydrazide in high yields.

Scientific Research Applications

4,6-diphenyl-2-pyrimidinecarbohydrazide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit anti-tumor activity in several different cancer cell lines, including breast, lung, and colon cancer. Additionally, 4,6-diphenyl-2-pyrimidinecarbohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

properties

IUPAC Name

4,6-diphenylpyrimidine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c18-21-17(22)16-19-14(12-7-3-1-4-8-12)11-15(20-16)13-9-5-2-6-10-13/h1-11H,18H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLVMRVQMYSEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)NN)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198206
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4,6-Diphenyl-2-pyrimidinecarbohydrazide

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